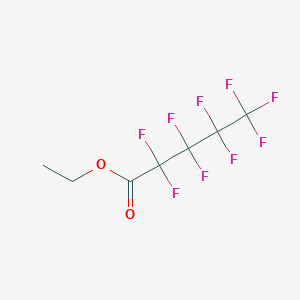

Ethyl perfluoropentanoate

Descripción

Contextualization within the Broader Field of Per- and Polyfluoroalkyl Substances (PFAS) Research

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse class of synthetic organofluorine compounds characterized by carbon chains in which hydrogen atoms have been partially or fully replaced by fluorine atoms. acs.orgresearchgate.net This fundamental structure, particularly the high-energy carbon-fluorine bond, imparts unique and industrially valuable properties, including resistance to water, heat, and stains. mdpi.comitrcweb.org Since their development in the 1940s, these characteristics have led to their widespread use in numerous industrial processes and consumer products, such as non-stick cookware, waterproof textiles, and firefighting foams. researchgate.netmdpi.comwikipedia.org

The very stability that makes PFAS useful also leads to their extreme persistence in the environment, earning them the moniker "forever chemicals". acs.orgitrcweb.org Their resistance to degradation means they accumulate in soil, water, and living organisms, leading to global distribution. researchgate.netmdpi.com Research since the early 2000s has documented the ubiquitous presence of certain PFAS, particularly perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), in the environment and in the blood serum of human populations. researchgate.netwikipedia.orgnih.gov

This has prompted a significant shift in scientific and regulatory focus. While initial research concentrated on legacy compounds like PFOA and PFOS, the field has expanded to investigate the thousands of other PFAS. acs.orgmdpi.com A critical area of this expanded research is the study of "precursors"—polyfluorinated substances that can transform or degrade in the environment to form the highly stable terminal perfluoroalkyl acids (PFAAs). itrcweb.orgindustrialchemicals.gov.au Perfluorinated esters, including Ethyl perfluoropentanoate, fall within this broad category of PFAS precursors that are of growing interest to understand the full scope of environmental contamination. itrcweb.orgnih.gov

Significance of this compound in Perfluorinated Compound Studies

This compound (CAS No. 424-36-2) is a specific perfluorinated ester. Current time information in Pittsburgh, PA, US. Its structure consists of a five-carbon fluorinated chain (perfluoropentanoyl group) attached to an ethyl group via an ester linkage. As a member of the PFAS family, its physical and chemical properties are a subject of scientific documentation.

Interactive Data Table: Selected Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H5F9O2 | Current time information in Pittsburgh, PA, US. |

| Molecular Weight | 292.10 g/mol | Current time information in Pittsburgh, PA, US. |

| IUPAC Name | Ethyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | Current time information in Pittsburgh, PA, US. |

| Boiling Point | 121 °C | scholaris.ca |

| Density (Predicted) | 1.484 g/cm³ | scholaris.ca |

| Form | Clear Liquid | scholaris.ca |

Evolution of Research Interests in Perfluorinated Esters

Research interest in PFAS has evolved significantly since the turn of the century. Initial awareness and investigation focused on the manufacturing and use of long-chain PFAAs like PFOA and PFOS, which were found to be globally distributed and bioaccumulative. wikipedia.org This led to regulatory actions and voluntary phase-outs of these specific "legacy" compounds by major manufacturers starting in the early 2000s. nih.gov

This phase-out spurred two parallel shifts in research focus. First, attention turned to the fluorinated alternatives and shorter-chain PFAAs that were being used as replacements. wikipedia.orgnih.gov Second, and more broadly, there was a growing recognition that a substantial portion of PFAS in the environment existed not as the terminal acids, but as a complex mixture of polyfluorinated precursors that could degrade into them over time. itrcweb.orgindustrialchemicals.gov.au

It is within this second shift that interest in perfluorinated esters and other precursor classes has grown. Studies began to investigate the environmental transformation pathways of various polyfluoroalkyl substances, such as fluorotelomer alcohols (FTOHs) and N-alkyl perfluorooctane sulfonamides, demonstrating their potential to act as significant, indirect sources of PFOA and PFOS in the environment. acs.org Research on polyfluoroalkyl phosphate (B84403) esters (PAPs), for example, has shown they can biodegrade to form PFAAs. researchgate.netumweltbundesamt.de This "precursor problem" is a central theme in modern PFAS research, as accurately assessing exposure and risk requires a comprehensive understanding of the entire family of related compounds. While perfluorinated esters have not been the most prominent precursor class in the scientific literature to date, they remain a component of the wider PFAS universe whose environmental fate is a necessary subject for future investigation to ensure a complete picture of PFAS sources and life cycles.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F9O2/c1-2-18-3(17)4(8,9)5(10,11)6(12,13)7(14,15)16/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEYNXOZKKQLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335697 | |

| Record name | Ethyl perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424-36-2 | |

| Record name | Ethyl perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Nonafluorovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Transformations of Ethyl Perfluoropentanoate

Established Synthetic Methodologies for Perfluorinated Esters

The synthesis of perfluorinated esters like ethyl perfluoropentanoate typically involves the reaction of a perfluorinated carboxylic acid with an alcohol. These methods are designed to achieve high yields and purity.

Esterification Reactions of Perfluoropentanoic Acid

The most common method for synthesizing this compound is through the Fischer-Speier esterification. wikipedia.orgorganic-chemistry.org This reaction involves heating perfluoropentanoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgorganic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or the water produced during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the perfluoropentanoic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The nucleophilic oxygen of the ethanol molecule then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the final ester product, this compound. masterorganicchemistry.comyoutube.com

Reaction Scheme for Fischer Esterification:

Derivatization Strategies for Advanced Perfluorinated Compounds

The perfluoroalkyl chain in this compound imparts unique properties to molecules, making its derivatization a key strategy for accessing advanced perfluorinated compounds with applications in materials science, pharmaceuticals, and agrochemicals. The reactivity of the ester group is the primary handle for these transformations.

One of the most fundamental transformations of this compound is its reduction to the corresponding alcohol, 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol. This is typically achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to primary alcohols. nih.govresearchgate.netmasterorganicchemistry.com The general mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.

Another important class of derivatives accessible from this compound are perfluoropentanamides. These can be synthesized through the reaction of the ester with ammonia (B1221849) or primary or secondary amines. This aminolysis reaction involves the nucleophilic attack of the amine on the ester carbonyl group, leading to the formation of a tetrahedral intermediate which then collapses to expel ethanol and form the corresponding amide. For instance, reaction with ammonia would yield perfluoropentanamide, while reaction with a primary amine like ethylamine (B1201723) would produce N-ethylperfluoropentanamide. The synthesis of primary amides from carboxylic acids can also be achieved via activation with ethyl chloroformate and triethylamine, followed by reaction with ammonium (B1175870) chloride, a method that could be adapted for esters. leah4sci.com

Furthermore, the carbon-carbon bond-forming potential of this compound can be exploited through reactions with organometallic reagents, such as Grignard reagents. The reaction of an ester with a Grignard reagent typically proceeds via a double addition. masterorganicchemistry.commdpi.com The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a ketone intermediate after the elimination of the ethoxide. A second equivalent of the Grignard reagent then rapidly adds to the newly formed ketone, which, after an acidic workup, yields a tertiary alcohol. For example, the reaction of this compound with two equivalents of methylmagnesium bromide would be expected to produce 2-(perfluorobutyl)-propan-2-ol.

The perfluoroalkyl moiety can also be incorporated into more complex molecular scaffolds. For instance, this compound can serve as a precursor for the synthesis of perfluoroalkyl ketones. This can be achieved by reacting the ester with an appropriate organometallic reagent under controlled conditions to favor the formation of the ketone over the tertiary alcohol. One approach involves the use of a less reactive organometallic species or by performing the reaction at low temperatures.

The development of fluorinated heterocycles is another area where this compound can be a valuable starting material. nih.govwiley.com20.210.105 The ester functionality can be transformed into other reactive groups that can then participate in cyclization reactions. For example, the reduction of the ester to the corresponding alcohol, followed by conversion to an alkyl halide, could provide a substrate for subsequent nucleophilic substitution reactions to form heterocyclic rings.

The unique properties of the perfluoropentyl group also make it a desirable component in the synthesis of fluorinated surfactants. researchgate.netscribd.comresearchgate.netscholaris.canih.gov While direct use of this compound in surfactant synthesis is not widely documented, its derivatives, such as the corresponding alcohol or amide, can be further functionalized to create amphiphilic molecules with a highly fluorinated tail.

Table of Research Findings on Derivatization Strategies:

| Starting Material | Reagent(s) | Product Class | Potential Specific Product | Citation(s) |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol | nih.govresearchgate.netmasterorganicchemistry.com |

| This compound | Ammonia (NH₃) | Primary Amide | Perfluoropentanamide | leah4sci.com |

| This compound | Primary/Secondary Amine (e.g., RNH₂, R₂NH) | Substituted Amide | N-substituted perfluoropentanamide | leah4sci.com |

| This compound | Grignard Reagent (e.g., RMgX) | Tertiary Alcohol | Tertiary alcohol with two identical R groups | masterorganicchemistry.commdpi.com |

| This compound | Organometallic Reagent (controlled) | Ketone | Perfluoroalkyl ketone | |

| This compound | Various | Fluorinated Heterocycles | Various substituted heterocycles | nih.govwiley.com20.210.105 |

| This compound Derivatives | Various | Fluorinated Surfactants | Various amphiphilic molecules | researchgate.netscribd.comresearchgate.netscholaris.canih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of Ethyl Perfluoropentanoate and Its Metabolites

Chromatographic Techniques for Separation and Detection

Chromatography, a cornerstone of analytical chemistry, is instrumental in separating the components of a mixture for subsequent identification and quantification. For ethyl perfluoropentanoate and its metabolites, both liquid and gas chromatography, often coupled with mass spectrometry, are the predominant methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of a broad range of PFAS, including compounds like this compound. chromatographyonline.comlcms.czlcms.cz This method offers high sensitivity and selectivity, making it suitable for detecting trace levels of these substances in various complex matrices such as environmental and biological samples. chromatographyonline.comd-nb.infonih.gov The process involves separating the analytes on a liquid chromatography column before they are ionized and detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion and its fragmentation into daughter ions, providing a high degree of confidence in the identification and quantification of the target compounds. d-nb.info

LC-MS/MS methods have been developed and validated for the simultaneous quantification of numerous legacy and emerging PFAS. d-nb.infomdpi.com These methods often employ isotopic dilution, where isotopically labeled internal standards are used to improve the accuracy and precision of quantification. d-nb.info While highly effective for targeted analysis, a limitation of LC-MS/MS is that it requires a reference standard for each compound being analyzed, which can be a challenge for identifying novel or unknown metabolites. serdp-estcp.mil

Liquid chromatography combined with time-of-flight mass spectrometry (LC-TOF-MS) is another valuable tool. LC-TOF-MS provides high-resolution mass data, which aids in the identification of unknown compounds by providing accurate mass measurements that can be used to determine the elemental composition of a molecule. nih.gov This capability is particularly useful for identifying metabolites of this compound for which analytical standards may not be available.

| Technique | Primary Application | Key Advantages | Limitations |

|---|---|---|---|

| LC-MS/MS | Targeted quantification of known analytes | High sensitivity and selectivity, robust and reliable for routine monitoring. lcms.czlcms.czd-nb.info | Requires analytical standards for each target compound. serdp-estcp.mil |

| LC-TOF-MS | Identification of unknown metabolites and non-target screening | Provides high-resolution mass data for accurate mass determination and formula prediction. nih.gov | Generally less sensitive than triple quadrupole MS/MS for quantification. |

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile PFAS compounds. chromatographyonline.comrsc.org For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility, making them amenable to GC analysis. nih.govresearchgate.net GC-MS offers high reproducibility of mass spectra, particularly with electron ionization (EI), which facilitates compound identification through library matching. rsc.org

Tandem mass spectrometry (GC-MS/MS) enhances the selectivity and sensitivity of the analysis, allowing for the detection of trace levels of target compounds in complex matrices. chromatographyonline.com This is achieved by reducing background noise and interferences. chromatographyonline.com

High-resolution mass spectrometry, such as GC-Orbitrap, provides very high mass accuracy and resolving power. This enables the confident identification of unknown compounds and the differentiation of isomers, which can be challenging with lower-resolution instruments. nih.gov The detailed spectral information from GC-Orbitrap is invaluable for characterizing the metabolic fate of this compound.

| Technique | Primary Use | Strengths | Considerations |

|---|---|---|---|

| GC-MS/MS | Targeted analysis of volatile and semi-volatile PFAS | High selectivity and sensitivity, good for complex matrices. chromatographyonline.com | May require derivatization for non-volatile compounds. nih.govresearchgate.net |

| GC-Orbitrap | Non-target screening and identification of unknown PFAS | High mass accuracy and resolution for confident identification. nih.gov | Higher instrument cost and complexity. |

Ultra-high performance liquid chromatography (UHPLC) is an evolution of conventional HPLC that utilizes smaller particle-sized columns to achieve higher resolution, faster analysis times, and increased sensitivity. nih.govnih.gov When coupled with tandem mass spectrometry (UHPLC-MS/MS), it becomes a highly powerful tool for the analysis of PFAS, including this compound. nih.govmdpi.comnih.gov

UHPLC-MS/MS methods have been developed for the rapid and simultaneous quantification of a wide range of PFAS in various environmental and biological samples. nih.govmdpi.comnih.gov These methods offer significant improvements in peak resolution and separation, with shorter run times compared to traditional LC-MS/MS methods. nih.gov The enhanced sensitivity of UHPLC-MS/MS allows for the detection of PFAS at very low concentrations, which is crucial for assessing human and environmental exposure. nih.gov

The U.S. Environmental Protection Agency (EPA) is actively developing and validating analytical methods using this technology to test for numerous PFAS, including perfluoropentanoic acid (PFPeA), a potential metabolite of this compound, in various environmental matrices. epa.govsigmaaldrich.com

Spectroscopic and Other Advanced Characterization Methods

Beyond chromatography, a suite of spectroscopic and other advanced techniques provides deeper insights into the structure and elemental composition of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. nih.gov Fluorine-19 NMR (¹⁹F-NMR) is particularly well-suited for analyzing fluorine-containing compounds like this compound. wikipedia.orghuji.ac.il The ¹⁹F nucleus has a high receptivity to NMR and a wide chemical shift range, which minimizes signal overlap and simplifies spectral interpretation. nih.govwikipedia.org

¹⁹F-NMR provides detailed information about the chemical environment of each fluorine atom in a molecule, allowing for the unambiguous identification of different fluorinated functional groups. wikipedia.orgucsb.edu This makes it an invaluable tool for characterizing the structure of this compound and its metabolites. Quantitative ¹⁹F-NMR can also be used to determine the purity of standards and the concentration of fluorinated compounds in samples without the need for compound-specific reference standards. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that can identify the elemental composition and chemical states of elements on the surface of a material. acs.orgrsc.org For PFAS analysis, XPS can confirm the presence of perfluorinated carbons by identifying CF₂ and CF₃ groups based on their characteristic binding energies. acs.org While primarily a qualitative and semi-quantitative surface technique, XPS can provide valuable information about the presence of organic fluorine. acs.orgthermofisher.com

Particle-Induced Gamma-ray Emission (PIGE) is a non-destructive nuclear analysis technique used to determine the total fluorine content in a sample. nih.govclu-in.org PIGE involves bombarding a sample with a beam of high-energy protons, which causes the fluorine atoms to emit characteristic gamma rays. nih.gov The intensity of these gamma rays is proportional to the fluorine concentration. hope.edu PIGE is an effective screening tool for total fluorine content but cannot distinguish between different PFAS compounds. serdp-estcp.milacs.org It is often used in conjunction with other techniques like LC-MS/MS to provide a more complete picture of PFAS contamination. serdp-estcp.mil

| Technique | Information Provided | Key Application for this compound |

|---|---|---|

| ¹⁹F-NMR | Detailed structural information, identification of fluorinated functional groups. wikipedia.orgucsb.edu | Structural elucidation of the parent compound and its metabolites. |

| XPS | Surface elemental composition and chemical state identification (e.g., CF₂, CF₃). acs.orgthermofisher.com | Confirming the presence of organic fluorine on surfaces. |

| PIGE | Total fluorine content in a sample. nih.govclu-in.org | Rapid screening for total fluorine to assess overall contamination. |

Challenges in Isomeric Analysis and Interference Mitigation

The analysis of this compound is intrinsically linked to its primary metabolite, perfluoropentanoic acid (PFPeA). While isomeric complexity (i.e., branched vs. linear structures) is a more significant issue for longer-chain PFAS like PFOS, the analysis of short-chain compounds like PFPeA faces a critical challenge: analytical interference. nih.govresearchgate.net

This is particularly problematic in routine monitoring that uses low-resolution tandem mass spectrometry (MS/MS). nih.gov PFPeA has only one major MS/MS transition (m/z 263 → 219), which prevents the use of a secondary, qualifying transition to confirm its identity. nih.gov This lack of a qualifier ion makes the analysis susceptible to false positives or over-quantification when another compound co-elutes and shares the same mass transition. chromatographyonline.com

Recent research has identified several specific interferences in the PFPeA quantitative ion channel across different complex matrices: nih.gov

Biological Matrices: In shellfish, a diprotic unsaturated fatty acid with a mass of 263.1288 Da has been identified as an interferent. nih.gov

Food Matrices: In products like hot cocoa, a previously reported interference was confirmed to be the ¹³C isotope of a compound with mass 262.1087 Da. nih.govchromatographyonline.com

To mitigate these challenges, several analytical adjustments are recommended:

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for differentiating target PFAS from matrix interferences based on highly accurate mass measurements (e.g., within ±5 ppm), significantly reducing the risk of false positives. nih.govchromatographyonline.com

Chromatographic Separation: Altering liquid chromatography (LC) conditions to achieve better separation between PFPeA and known interfering compounds is a crucial step. nih.gov Advanced techniques like two-dimensional liquid chromatography (2D-LC) can markedly reduce ion suppression and distinguish target analytes from isomeric matrix components. nih.gov

Use of Matched Internal Standards: Employing isotopically labeled internal standards that correspond to the target analyte can help identify retention time shifts and other matrix effects that might indicate the presence of an interference. nih.gov

Method Development and Validation in Complex Matrices (e.g., Environmental, Biological)

Developing and validating robust analytical methods for quantifying this compound and its metabolite PFPeA in complex environmental and biological matrices is a meticulous process essential for generating reliable data. nih.govresearchgate.net Given the potential volatility of the ester form, methods must be optimized to prevent its loss during sample preparation. nih.gov

Sample Preparation and Extraction: The goal is to isolate the target analytes from the matrix while removing interfering substances. For biological fluids like plasma or serum, a common first step is protein precipitation, often using a solvent like methanol. nih.gov For environmental solids like soil or food, techniques like solvent extraction may be used. fda.gov Solid-Phase Extraction (SPE) is a widely used clean-up technique that can selectively isolate PFAS and enhance detection sensitivity. researchgate.net Weak anion-exchange (WAX) SPE cartridges are particularly effective for acidic PFAS like PFPeA. researchgate.net

Instrumental Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard technique for the sensitive and selective quantification of PFAS. nih.govresearchgate.net The method must be optimized to achieve good chromatographic separation, especially for short-chain compounds that can be difficult to retain on standard reversed-phase columns. halocolumns.com

Method Validation: Before a method can be applied to real samples, it must undergo a complete validation to demonstrate its suitability for the intended purpose. itrcweb.org Validation is performed according to established guidelines and assesses several key parameters to ensure the data produced is accurate and precise. nih.govmdpi.com Key validation parameters include:

Linearity: Demonstrates that the instrument response is proportional to the analyte concentration over a specific range.

Accuracy: Measures how close the experimental value is to the true value, often expressed as a percentage of the theoretical concentration.

Precision: Assesses the repeatability of the measurement, typically reported as the relative standard deviation (RSD).

Limits of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.

Matrix Effects: Evaluates whether components of the sample matrix (e.g., lipids, proteins) suppress or enhance the analyte signal in the mass spectrometer.

Recovery: Measures the efficiency of the extraction process.

A validated method applied to human plasma for a suite of 30 PFAS, including emerging compounds, demonstrates the typical performance characteristics expected. nih.gov

Biological Interactions and Toxicological Implications of Ethyl Perfluoropentanoate and Perfluoropentanoic Acid

Bioaccumulation and Biotransformation in Organisms

Ethyl perfluoropentanoate is considered a precursor to perfluoroalkyl acids (PFAAs) and is expected to undergo biotransformation in organisms to form the more stable perfluoropentanoic acid (PFPeA). nih.govresearchgate.net The biological behavior of these substances is largely governed by the properties of PFPeA and other short-chain PFAAs.

Uptake, Distribution, and Elimination Kinetics

The bioaccumulation potential of per- and polyfluoroalkyl substances (PFAS) is influenced by their carbon chain length. nih.gov Shorter-chain compounds like PFPeA generally exhibit lower bioaccumulation than their long-chain counterparts. acs.orgnewsweek.com Once absorbed, PFAS bind to proteins in the blood, liver, and other tissues rather than accumulating in fatty tissues. nist.gov

Studies in aquatic organisms provide insight into the kinetics of these compounds.

In fathead minnows (Pimephales promelas), uptake kinetics were estimated for various PFAS, with concentrations in tissue and plasma increasing with chain length for perfluorocarboxylic acids (PFCAs). oup.com

In crucian carp, the median tissue/blood ratios (TBRs) for PFCAs, including PFPeA, were generally less than one in most tissues, with the lowest levels found in muscle. This indicates that blood contains a significant portion of the body's burden of these chemicals. nih.gov

Investigations in the wetland plant Alisma orientale showed that both PFOA and PFOS can be taken up through active transport and are distributed primarily in the water-soluble fraction and cell walls. nih.gov This suggests that similar short-chain compounds like PFPeA could follow comparable pathways in plant systems.

The elimination of PFAS is also chain-length dependent, with shorter-chain compounds like PFPeA being eliminated from the body more rapidly than long-chain compounds such as PFOA and PFOS.

Table 1: Bioaccumulation and Distribution of Perfluoropentanoic Acid (PFPeA) and Related Compounds

| Organism | Compound(s) | Key Finding |

|---|---|---|

| Fathead Minnow (Pimephales promelas) | PFCAs, PFSAs | Tissue and plasma concentrations increased with increasing carbon chain length. oup.com |

| Crucian Carp | PFPeA, other PFCAs | Median tissue/blood ratios were generally <1, with the lowest concentrations in muscle tissue. nih.gov |

| Marine Invertebrates | 6:2 FTS, PFPeA, PFHxA | Significant concentrations of 6:2 FTS were found, suggesting bioaccumulation potential in invertebrates. acs.org |

Isomer-Specific Accumulation and Transformation

The manufacturing processes for many PFAS can result in a mix of linear and branched isomers. researchgate.net These different isomers can exhibit distinct behaviors in biological systems. nih.gov

While specific data for this compound is limited, studies on other PFAS precursors show that biotransformation rates can be isomer-specific. For instance, research on perfluorooctane (B1214571) sulfonamide (PFOSA) in rats demonstrated that branched isomers were eliminated more quickly than the linear form. researchgate.net However, the biotransformation of some precursors can lead to an enrichment of branched isomers of the final metabolite, like PFOS. researchgate.net This preferential metabolism suggests that the isomer profile of PFPeA in an organism could be influenced by the isomeric composition of the initial this compound exposure. The complexity of these isomer-specific processes makes it challenging to use isomer ratios for source tracking in environmental systems.

Cellular and Molecular Interactions

The biological effects of this compound and its metabolite PFPeA stem from their interactions with cellular and molecular components. Due to structural similarities with endogenous molecules like fatty acids, PFAS are known to interact with a variety of proteins, enzymes, and cell membranes. acs.org

Mechanisms of Interaction with Biological Systems (e.g., Proteins, Enzymes, Membranes)

Protein Binding: PFAS, including PFPeA, are known to bind to various proteins, which is a key factor in their distribution and retention in the body. nist.gov

Serum Albumin: PFAS bind to serum albumin in the blood. Studies on the interaction of PFCAs with human serum albumin (HSA) show that binding affinity is influenced by the length of the fluorinated carbon chain. acs.org

Fatty Acid-Binding Proteins (FABPs): Liver-type fatty acid-binding protein (L-FABP) is another important protein that interacts with PFAS. These interactions are crucial for the transport and accumulation of these compounds in the liver. nist.gov

Other Proteins: Research has shown that PFAS can interact with a range of other proteins, including those in extracellular polymeric substances produced by bacteria, which can influence their environmental fate. researchgate.net The binding often involves both hydrophobic interactions with the fluorinated tail and electrostatic interactions with the polar head group. nist.gov

Membrane Interactions: The amphiphilic nature of PFAS allows them to intercalate into cell membranes. nih.gov

Atomistic molecular dynamics simulations show that PFAS insertion into phospholipid bilayers is driven by the free energy gradient between water and the membrane. nih.gov

This insertion can alter the physical properties of the membrane, such as increasing its ordering and decreasing fluidity, which may in turn affect cellular functions that rely on membrane integrity and dynamics. nih.gov

Oxidative Stress and Redox Homeostasis Alterations

A growing body of evidence suggests that exposure to PFAS can lead to oxidative stress, a condition where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. nih.gov

Studies on various PFAS, including PFOA, have shown they can induce the generation of ROS in different cell types, including human liver cells (HepG2) and peripheral blood mononuclear cells. nih.govau.dkucsf.edunih.gov

This increase in ROS can lead to damage to lipids, proteins, and DNA. nih.gov For example, PFOA exposure has been linked to increased lipid peroxidation in the pancreas of mice. nih.gov

Furthermore, some PFAS have been found to alter the total antioxidant capacity of cells. au.dkucsf.edunih.gov For instance, PFOA was shown to significantly decrease the total antioxidant capacity in HepG2 cells. au.dkucsf.edunih.gov The shortest-chain compounds, like perfluorobutanoic acid (PFBA), have also been shown to induce protein oxidation. nih.gov This suggests that PFPeA could contribute to cellular damage through similar mechanisms.

Endocrine Disruption Potentials

PFAS are widely recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. nih.govnih.govendocrine.org This interference can occur through various mechanisms and affect multiple endocrine pathways. nih.govepa.govfucobi.orgtandfonline.comyoutube.com

Sex Hormone Disruption: Evidence indicates that PFAS can affect sex hormone pathways. nih.govnih.gov Studies have shown correlations between PFC exposure and altered testosterone (B1683101) levels and reduced semen quality in males. nih.gov The mechanism may involve antagonistic action on the androgen receptor. nih.govresearchgate.net

Metabolic Disruption: Some PFAS are considered "obesogens" due to their potential to alter lipid metabolism and body weight. nih.gov They can activate receptors like the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid homeostasis. nih.gov

While much of the research has focused on long-chain PFAS, studies indicate that short-chain alternatives may also possess endocrine-disrupting potential. nih.govyoutube.com Therefore, both this compound, as a precursor, and its metabolite PFPeA are of toxicological concern due to their potential to interfere with critical hormonal functions. ewg.org

Epidemiological and Animal Studies (Mechanistic Research)

This compound is a precursor substance that can degrade into Perfluoropentanoic Acid (PFPeA) in the environment. regulations.gov Consequently, the majority of toxicological and biological research focuses on PFPeA, a short-chain per- and polyfluoroalkyl substance (PFAS). Mechanistic research into PFPeA and other short-chain PFAS explores the biological pathways through which these compounds may exert toxic effects. Animal studies and in-vitro models are crucial in this area, as epidemiological data for specific short-chain PFAS like PFPeA are less extensive than for legacy compounds like Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS). nih.gov

Laboratory studies on animals and cell cultures have been instrumental in identifying potential mechanisms of PFAS toxicity. For PFOA, animal studies have shown a variety of effects, including impacts on the immune system, liver, and endocrine systems. nih.govresearchgate.net Mechanistic investigations into PFOA have explored its effects on mitochondria, the energy-producing organelles within cells. In isolated rat liver mitochondria, PFOA was found to induce the formation of reactive oxygen species (ROS), collapse the mitochondrial membrane potential, and cause swelling and the release of cytochrome c, all of which can lead to cell death. nih.gov While these specific data are for PFOA, they guide the investigation into the mechanisms of other PFAS, including short-chain varieties.

Research focusing specifically on short-chain PFAS is emerging. A recent in-vitro study using a liver-on-a-chip model investigated the effects of five short-chain PFAS on gene expression. nih.gov This type of research provides insights into how these chemicals might interfere with cellular processes, such as the transport and metabolism of other substances in the liver. nih.gov

Correlation with Health Endpoints (e.g., Thyroid Dysfunction, Liver Toxicity)

Thyroid Dysfunction

The potential for PFAS to interfere with thyroid hormone homeostasis is a significant area of research. nih.gov Several epidemiological studies have investigated the relationship between PFAS exposure and thyroid function, though results can be inconsistent across different studies and specific compounds. nih.govnih.gov

In-vitro studies offer a window into the potential mechanisms of thyroid disruption. A study comparing various long- and short-chain PFAS found that PFPeA, along with PFOA, PFOS, and other short-chain compounds, could have thyroid-disrupting effects in laboratory cell cultures. nih.gov Evidence suggests that some PFAS may interfere with thyroid hormone synthesis and signaling. acs.org Animal studies have also reported that exposure to PFOA and PFOS can lead to a depression of serum thyroid hormones in rats and monkeys. nih.govresearchgate.net While much of the human epidemiological evidence has focused on legacy PFAS like PFOA and PFOS, the mechanistic data from in-vitro studies suggest that shorter-chain compounds like PFPeA warrant further investigation. nih.govresearchgate.net

Liver Toxicity

Liver toxicity is another key health endpoint associated with PFAS exposure. usc.edunih.gov In animal models, exposure to various PFAS, including PFOA, has been shown to cause liver enlargement (hepatomegaly) and an increase in serum liver enzymes like alanine (B10760859) aminotransferase (ALT), a biomarker for liver damage. researchgate.netusc.eduresearchgate.net Mechanistically, these effects are often linked to the activation of the peroxisome proliferator-activated receptor alpha (PPARα), which alters lipid metabolism and can lead to conditions like non-alcoholic fatty liver disease (NAFLD). researchgate.netnih.goviflscience.com

A systematic review synthesizing data from 111 peer-reviewed studies concluded that PFOA, PFOS, and perfluorononanoic acid (PFNA) are connected with elevated ALT levels in both humans and rodents. usc.edu While direct epidemiological evidence linking PFPeA specifically to liver toxicity is limited, studies on other short-chain PFAS are providing insights. A study using a liver-on-a-chip model demonstrated that several short-chain PFAS can alter the expression of genes crucial for liver function, including those that code for metabolic enzymes (Cytochrome P450s) and transporters. nih.gov This dysregulation could impact the liver's ability to clear other compounds from the body. nih.gov

| Health Endpoint | Key Findings from PFAS Research | Relevance to Short-Chain PFAS (including PFPeA) | Citation |

|---|---|---|---|

| Thyroid Dysfunction | Associations between legacy PFAS (PFOA/PFOS) and altered thyroid hormone levels observed in some human and animal studies. | In-vitro studies show PFPeA has potential thyroid-disrupting effects. | nih.govresearchgate.netnih.gov |

| Liver Toxicity | Legacy PFAS are linked to elevated liver enzymes (ALT) and non-alcoholic fatty liver disease in human and rodent studies. | Studies on other short-chain PFAS show modulation of genes related to liver metabolism and transport, suggesting a potential mechanism for liver effects. | nih.govusc.eduresearchgate.net |

Comparative Toxicology with Other Short-Chain PFAS

The toxicity of PFAS can vary depending on their structure, particularly the length of their carbon chain. afit.edu Short-chain PFAS, which include compounds with fewer than eight carbon atoms like PFPeA, were introduced as replacements for long-chain compounds based on the assumption that they would be less bioaccumulative and therefore safer. nih.gov However, research indicates that short-chain PFAS are not without their own toxicological concerns. nih.govewg.org

Short-chain PFAS are generally more mobile in water and soil, leading to widespread environmental contamination. nih.gov While they may have shorter biological half-lives than long-chain compounds in humans, their continuous presence in the environment results in ongoing exposure. nih.gov

Comparative in-vitro studies provide valuable data on the relative potency of different PFAS. For instance, a study on thyroid cell cultures directly compared the effects of PFPeA with other long- and short-chain PFAS, suggesting a shared potential for thyroid disruption. nih.gov Another study using a liver-on-a-chip platform compared the effects of five short-chain PFAS (PFBS, PFHxA, PFHxS, HFPO-DA, and PFEESA) on gene expression. The results showed that these compounds could upregulate or downregulate various genes involved in detoxification and transport, but the specific patterns and potency varied between the different chemicals. For example, high concentrations of PFBS, PFHxA, and PFHxS were found to upregulate genes for several CYP450 enzymes, while also repressing another. nih.gov Such studies highlight that while short-chain PFAS may share some toxicological pathways, important differences exist among them.

| Short-Chain PFAS | Observed In-Vitro Effect (Liver-on-a-Chip Model) | Citation |

|---|---|---|

| PFBS, PFHxA, PFHxS | Upregulated expression of genes for CYP1A1, CYP2B6, and CYP2C19; repressed expression of the gene for CYP1A2 at high concentrations. | nih.gov |

| PFBS, HFPO-DA | Repressed expression of SLCO1B3, a gene for a liver-specific transporter. | nih.gov |

| PFBS, PFHxA, PFHxS, PFEESA | Marked and significant upregulation of ABCG2, a gene for a transporter protein. | nih.gov |

| PFPeA | Shown to have thyroid-disrupting effects in thyroid cell cultures (comparative study). | nih.gov |

Potential Research Applications and Material Science Perspectives of Perfluorinated Esters

Role in Polymer Chemistry and Advanced Materials Development

The presence of a highly fluorinated chain in ethyl perfluoropentanoate suggests its potential utility in creating materials with low surface energy, high chemical resistance, and thermal stability—hallmarks of fluoropolymers. wikipedia.orgresearchgate.net

Synthesis of Fluorinated Polymers and Copolymers

Fluoropolymers are typically synthesized through the polymerization of fluorinated monomers such as tetrafluoroethylene (B6358150) (TFE) or vinylidene fluoride (B91410) (VDF). wikipedia.orgresearchgate.net While this compound is not a standard monomer for polymerization due to the lack of a polymerizable group like a double bond, its structure serves as a valuable perfluorinated building block.

Research into novel proton exchange membranes has explored the synthesis of new perfluorinated monomers from ester precursors. nih.gov A theoretical pathway could involve the chemical modification of this compound to introduce a reactive site, such as a vinyl group, allowing it to be incorporated as a specialty comonomer in polymerization reactions. The inclusion of such a comonomer could be used to precisely modify the properties of the resulting copolymer, such as tuning its refractive index, surface energy, or gas permeability.

Surface Modification and Coating Applications

A primary driver for using fluorinated compounds in materials science is their ability to create low-energy surfaces that are both hydrophobic and oleophobic. 20.210.105 Fluorinated additives are often incorporated into coating formulations to achieve these properties. researchgate.net When mixed into a base coating material, small perfluorinated molecules like this compound have a thermodynamic tendency to migrate to the air-coating interface. This surface enrichment creates a very thin layer with the desirable characteristics of a fluorinated material without the need to synthesize a bulk fluoropolymer, offering a significant cost advantage. 20.210.105

The application of such coatings can impart properties like stain resistance, anti-graffiti functionality, and protection against corrosion. nsf.gov For example, fluorinated polyethers are used as fluorosurfactants in varnishes to improve surface appearance and leveling. oecd.org this compound could potentially be used in a similar capacity as a surface-modifying agent in advanced coatings and films.

Perfluoropolyethers (PFPEs) and Related Structures

Perfluoropolyethers (PFPEs) are a distinct class of fluoropolymers where the backbone consists of perfluoroalkyl groups linked by ether bonds. acs.org This structure provides exceptional thermal and chemical stability, making them suitable for use as high-performance lubricants, vacuum pump fluids, and heat transfer fluids. The primary synthesis routes for PFPEs involve processes like the photooxidation of perfluoro-olefins (e.g., hexafluoropropylene) or the anionic ring-opening polymerization of perfluorinated epoxides.

There is no widely documented industrial process that uses simple perfluorinated esters like this compound as a direct precursor for the synthesis of PFPEs. The chemistry to form the ether linkages of the PFPE backbone starts from different functional groups than those present in this compound. However, functionalized PFPEs, such as perfluoropolyether methyl esters, exist and are used as reactive intermediates to graft PFPE chains onto other molecules, providing properties like hydrophobicity and antifouling. fluorochemie.com

Catalytic Applications and Reaction Engineering

The reactivity of the ester group, influenced by the strongly electron-withdrawing perfluoroalkyl chain, makes this compound a potentially useful intermediate in organic synthesis and reaction engineering.

Utilization in Organic Synthesis (e.g., as Reagents or Intermediates)

One of the most significant applications for perfluorinated esters is their conversion into other valuable fluorinated intermediates. A patented process describes the conversion of perfluorinated carboxylic acid esters into perfluorinated acyl fluorides. google.com This reaction is initiated by combining the ester with a nucleophilic reagent, such as an alkali metal fluoride (e.g., KF) or a non-hydroxylic nucleophile like pyridine, which cleaves the ester bond. google.com

Table 2: Representative Transformation of Perfluorinated Esters

| Starting Material | Reagent/Initiator | Product | Significance |

|---|---|---|---|

| Perfluorinated Ester (e.g., this compound) | Nucleophile (e.g., KF, Pyridine) | Perfluoroacyl Fluoride | Key reactive intermediate for synthesizing other fluorochemicals |

Source: U.S. Patent 5,466,877 google.com

This transformation is highly valuable because perfluoroacyl fluorides are versatile reagents used to introduce perfluoroalkyl groups into a wide range of molecules. This positions this compound as a stable, storable precursor to more reactive chemical species. This role is analogous to that of other fluorinated esters, such as ethyl trifluoroacetate, which is used as a reagent to prepare various trifluoroacetylated compounds and other fluorochemicals. wikipedia.org

Design of Catalytic Systems for Fluorinated Compound Synthesis

The conversion of perfluorinated esters to acyl fluorides can be achieved using a substoichiometric, or catalytic-like, amount of an initiating reagent. google.com The process involves the dissociation of the ester, which can proceed efficiently at moderate temperatures (e.g., 0°C to 100°C). google.com This suggests the potential for designing efficient, continuous-flow reactor systems for the large-scale production of perfluoroacyl fluorides from their corresponding esters.

While direct catalytic C-F bond activation or cross-coupling reactions involving saturated perfluorinated esters like this compound are not widely reported, the development of catalytic systems for fluorinated compounds is an active area of research. mdpi.com For instance, palladium-catalyzed reactions have been developed for perfluoro-olefins. mdpi.com The synthetic utility of this compound currently lies more in its role as a precursor that can be transformed into key reactive intermediates used in these and other synthetic protocols, rather than as a direct participant in the catalytic reactions themselves. Modern electrophilic fluorinating agents like Selectfluor are used in catalytic systems to synthesize α-fluoroesters, but this represents a different synthetic direction, creating rather than consuming the ester. mdpi.com

Emerging Areas in Functional Materials Research

The unique properties of perfluorinated compounds, characterized by the high electronegativity and stability of the carbon-fluorine bond, have positioned them as critical components in the development of advanced functional materials. researchgate.netgreenpeace.to this compound, as a member of the perfluorinated ester class, is situated at the intersection of several emerging research fields focused on creating materials with tailored properties such as extreme durability, chemical inertness, and low surface energy. While direct research citing this compound in specific functional materials is nascent, its molecular structure makes it a highly relevant candidate for applications where the performance of similar short-chain fluorinated esters has been demonstrated.

The primary research interest in perfluorinated esters lies in their role as monomers or building blocks for the synthesis of novel fluorinated polymers. researchgate.netnih.gov These polymers are designed for high-performance applications where conventional hydrocarbon-based polymers are inadequate. The incorporation of the perfluoropentanoate moiety into a polymer backbone can impart properties of significant industrial value, including hydrophobicity, oleophobicity, high thermal stability, and chemical resistance. researchgate.netgreenpeace.to

Detailed Research Findings

Research into analogous fluorinated esters provides a clear indication of the potential applications for this compound in material science.

Synthesis of Functional Polymers: Perfluorinated esters are key precursors in creating tailored monomers for specialized polymerization techniques. nih.gov For instance, research has shown the successful synthesis of fluorinated ester-functionalized polythiophenes using oxidative polymerization. acs.org These materials exhibit solubility in supercritical carbon dioxide, a significant advantage for environmentally benign processing. The general strategy involves designing monomers that possess a polymerizable group (like a double bond) and the perfluorinated chain, which then imparts its unique properties to the resulting polymer. nih.gov Following this model, this compound could be chemically modified to act as a monomer for creating new functional polymers.

Proton Exchange Membranes (PEMs): A significant area of research is the development of advanced materials for proton exchange membrane fuel cells. nih.gov Scientists are synthesizing novel perfluorinated monomers with acidic functionalities (such as sulfonic or carboxylic acid groups) to enhance the proton transport capacity of the resulting membranes. These monomers are often volatile esters designed for vacuum polymerization techniques like plasma-enhanced chemical vapor deposition (PECVD). nih.gov The ester group serves as a protected form of the acid, which can be hydrolyzed after polymerization to reveal the functional site. This approach suggests a pathway where this compound could be a foundational molecule for creating new membrane materials.

Low Surface Energy Coatings: A major application driver for fluorinated polymers is the creation of surfaces with exceptionally low surface energy, leading to superhydrophobic and oleophobic properties. researchgate.netmdpi.com These properties are desirable for self-cleaning, anti-icing, and anti-fouling coatings. mdpi.comrsc.org Research has demonstrated that polymers incorporating perfluorinated segments can achieve these characteristics. researchgate.net For example, fluorinated acrylate (B77674) polymers are known for their low surface energy, high thermal stability, and excellent film-forming properties. researchgate.net The perfluoroalkyl chain of this compound is directly responsible for this effect, suggesting its potential use in formulations for water- and oil-repellent coatings for textiles, electronics, and other surfaces. greenpeace.tonih.gov

Advanced Elastomers and Sealants: Perfluorinated compounds are investigated for creating new sealants and elastomers capable of functioning in extreme environments, such as high temperatures (around 400°C) and contact with corrosive fuels. nasa.gov The development of long-chain perfluoropolyethers with functional pendent groups is one such area of exploration. nasa.gov Short-chain esters like this compound could serve as modifiers or components in such formulations to tailor properties like flexibility and chemical compatibility.

The table below summarizes key physical and chemical properties of this compound, which are critical for its potential applications in material science.

Table 1: Chemical Properties and Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₉O₂ acs.org |

| Molecular Weight | 292.10 g/mol acs.orgrsc.org |

| CAS Number | 424-36-2 researchgate.netnih.govrsc.orgapple.com |

| IUPAC Name | Ethyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate acs.org |

| SMILES | CCOC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F rsc.org |

| InChI Key | JBEYNXOZKKQLOH-UHFFFAOYSA-N acs.org |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Physical State | Clear, colorless liquid researchgate.net |

| Boiling Point | 121 °C researchgate.netrsc.orgnih.gov |

| Density | 1.484 g/cm³ (Predicted) researchgate.net |

| Refractive Index | 1.3030 - 1.3070 researchgate.net |

| Vapor Pressure | 19.5 mmHg at 25°C nih.gov |

Table 3: Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₅F₉O₂ |

| Carbon Dioxide | CO₂ |

| Ethyl heptafluorobutyrate | C₆H₅F₇O₂ |

| Perfluorooctanoic acid | C₈HF₁₅O₂ |

| Polytetrafluoroethylene | (C₂F₄)n |

| Ethyl pentanoate | C₇H₁₄O₂ |

| Perfluoropentanoic acid | C₅HF₉O₂ |

| N-ethyl Perfluorooctanesulfonamide | C₁₀H₆F₁₇NO₂S |

| Ethyl propionate | C₅H₁₀O₂ |

Future Research Directions and Unaddressed Challenges

Development of Novel Analytical Techniques for Trace Level Detection and Speciation

A significant hurdle in understanding the environmental footprint of ethyl perfluoropentanoate is the difficulty in its detection and characterization at environmentally relevant concentrations.

Trace Level Detection : Current gold-standard methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive for many PFAS but face challenges with the ever-expanding list of compounds. mdpi.comykcs.ac.cn Developing methods with lower limits of detection (LOD) is crucial, as even trace amounts of PFAS are of regulatory concern. researchgate.net Emerging optical and electrochemical sensor technologies show promise for rapid, on-site screening, but often have higher detection limits than lab-based methods and a limited scope, primarily targeting legacy PFAS. ykcs.ac.cnmdpi.com Future work should focus on enhancing the sensitivity and selectivity of these portable sensors for short-chain esters like this compound.

Speciation : In environmental matrices, PFAS can exist in various forms, including aqueous, sorbed to organic matter, or even covalently bound. researchgate.net The speciation, or form, of this compound dictates its mobility, bioavailability, and toxicity. However, there is a significant lack of research on its specific forms in soil and sediment. researchgate.net Future analytical development must not only quantify the total concentration but also differentiate between these various species to accurately predict environmental behavior. Techniques like the total oxidizable precursor (TOP) assay, which converts precursors into quantifiable perfluoroalkyl acids (PFAAs), could be adapted, but this only captures a fraction of the total PFAS burden. clu-in.org More comprehensive methods, such as those measuring total organic fluorine (TOF), are needed to account for all organofluorine compounds, including unknown ones. norden.org

Table 1: Overview of Analytical Techniques for PFAS Detection

| Technique | Principle | Application Status | Strengths | Limitations for this compound | Citation |

|---|---|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | Gold standard (e.g., EPA Methods 533, 537.1). | High sensitivity and selectivity for targeted compounds. | May not detect novel or untargeted compounds; potential for matrix interference. | mdpi.comykcs.ac.cn |

| Total Organic Fluorine (TOF) Analysis | Measures the sum of all organic fluorine compounds. | Emerging research and application. | Provides a more complete measure of total PFAS contamination. | Does not identify individual compounds; higher detection limits than targeted methods. | norden.org |

| Particle-Induced Gamma Ray Emission (PIGE) | Nuclear reaction analysis to quantify total fluorine content. | Research and development stage. | Can quantify total fluorine in a sample. | Requires specialized equipment; does not differentiate between organic and inorganic fluorine. | clu-in.org |

| Electrochemical Sensors | Detects PFAS based on changes in electrical properties at a sensor surface. | Emerging technology. | Potential for rapid, low-cost, and portable field screening. | Lower sensitivity compared to LC-MS/MS; often targets specific legacy PFAS. | ykcs.ac.cnmdpi.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Light-based interaction with PFAS molecules to enable detection. | Emerging technology. | Rapid and sensitive detection at trace levels. | Requires further development for complex environmental samples. | mdpi.com |

Comprehensive Understanding of Environmental Transport and Transformation Kinetics

The fate of this compound in the environment is poorly understood. As a short-chain PFAS, it is expected to be more water-soluble and mobile than its long-chain counterparts, potentially leading to widespread contamination of water resources. mst.dkcswab.org

Key research gaps include:

Sorption Dynamics : The interaction of this compound with soil and sediment is a critical factor controlling its transport. Sorption is known to be site-specific, depending on factors like organic carbon content, pH, and the concentration of cations like Ca2+. concawe.eu However, specific sorption coefficients and kinetic data for this compound are largely unavailable. concawe.eu Predictive models for its movement through porous media require these fundamental parameters.

Transformation Pathways and Rates : While perfluorinated compounds are highly persistent, polyfluorinated substances can transform into stable PFAAs. oup.comacs.org As an ester, this compound can potentially hydrolyze or biodegrade to form perfluoropentanoic acid (PFPeA). The kinetics and pathways of this transformation under various environmental conditions (e.g., aerobic, anaerobic, different microbial communities) are unknown. Understanding these transformation kinetics is essential for predicting the long-term environmental burden and exposure risks. oup.comresearchgate.net

Elucidation of Molecular Mechanisms of Biological Interaction and Toxicity

The toxicological profile of this compound is not well-established. synquestlabs.comfishersci.com While data on related short-chain PFAAs exist, direct extrapolation is not always accurate. Research is urgently needed to understand how this specific compound interacts with biological systems at a molecular level.

Protein Binding : A key mechanism of PFAS toxicity involves binding to proteins in the blood, such as serum albumin. mst.dknih.gov This binding affects the compound's distribution and half-life in the body. The specific binding affinity and interaction sites of this compound with human serum albumin and other proteins need to be determined using techniques like structural mass spectrometry and molecular docking. nih.gov

Membrane Interaction : PFAS can insert into and disrupt phospholipid bilayers, which could interfere with cellular processes that rely on membrane receptors, such as immune responses. mdpi.com The extent to which this compound perturbs cell membranes and the downstream consequences for cell signaling and function are unknown.

Receptor Activation : Some PFAS are known to activate nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and can lead to liver toxicity. mst.dk Investigating whether this compound or its primary metabolite, PFPeA, can activate PPARα or other receptors is critical for assessing its potential for developmental and reproductive toxicity.

Exploration of Sustainable Synthesis and Degradation Strategies

Addressing the challenges posed by this compound requires a two-pronged approach: developing greener methods for its synthesis to minimize environmental impact from the outset, and creating effective technologies for its destruction.

Sustainable Synthesis : Green chemistry principles should be applied to the synthesis of fluorinated compounds. researchgate.net This includes exploring solvent-free reaction conditions, using biocatalysts, and designing processes with higher atom economy to reduce waste. mdpi.comgctlc.org Research into sustainable routes for producing specialty esters, while not specific to fluorinated compounds, provides a framework that could be adapted. anu.edu.auumb.edu

Advanced Degradation Technologies : The strength of the carbon-fluorine bond makes PFAS, including this compound, highly resistant to conventional degradation methods. mdpi.com Research into advanced oxidation and reduction processes is critical. These include photocatalysis using materials like titanium dioxide (TiO2) or gallium oxide (Ga2O3), sonolysis (using ultrasound), and electrochemical degradation. mdpi.comornl.govresearchgate.net A promising strategy involves a "concentrate-and-destroy" approach, where the contaminant is first adsorbed onto a material and then degraded in a concentrated state, potentially increasing efficiency and reducing costs. nih.gov The efficacy and mechanisms of these technologies specifically for this compound need to be systematically investigated. ornl.gov

Table 2: Emerging Degradation Strategies for PFAS

| Degradation Strategy | Underlying Mechanism | Potential Advantages | Challenges | Citation |

|---|---|---|---|---|

| Photocatalysis | Generation of highly reactive species (e.g., hydroxyl radicals) on a semiconductor surface under UV light to break C-F bonds. | Can lead to complete mineralization; potential for using solar energy. | Efficiency can be low; potential for formation of toxic byproducts; catalyst deactivation. | mdpi.comnih.gov |

| Electrochemical Oxidation | Direct or indirect oxidation of PFAS at an electrode surface. | Effective for a range of PFAS; no chemical addition required. | High energy consumption; electrode fouling; potential for byproduct formation. | mdpi.comresearchgate.net |

| Sonolysis | Acoustic cavitation creates localized high temperatures and pressures, leading to thermal decomposition of PFAS. | Effective for recalcitrant compounds; no chemical addition required. | High energy costs; less effective at lower concentrations. | researchgate.netresearchgate.net |

| Mechanochemical Destruction | High-energy ball milling with co-reagents to induce chemical reactions that break down PFAS structures. | Solvent-free process; effective for solid waste. | Scalability for large volumes of contaminated water or soil is a major hurdle. | researchgate.net |

| Bioremediation | Use of microorganisms to transform polyfluorinated precursors. | Potentially low-cost and environmentally friendly. | Does not degrade perfluorinated compounds like PFPeA; transformation can lead to more persistent products. | researchgate.netacs.org |

Investigation of Emerging Applications in Advanced Technologies

While the historical applications of PFAS are well-documented, the unique properties of short-chain compounds like this compound could be leveraged for new, specialized applications in advanced technologies. mdpi.com Its amphiphilic nature, combined with thermal and chemical stability, makes it a candidate for various interfacial applications. cswab.org

Future research could explore its potential in:

Advanced Materials : As a component in the synthesis of novel fluoropolymers or surface coatings with highly specific wetting and repellent properties for use in microelectronics, medical devices, or high-performance textiles.

Energy Sector : In applications such as electrolytes for batteries or as additives in fuel cells, where chemical stability and specific interfacial behavior are paramount.

Nanotechnology : The use of fluorinated surfactants in the controlled synthesis of nanoparticles or as stabilizers in nano-emulsions for drug delivery or advanced diagnostics.

A critical aspect of this research must be a "safe-by-design" approach, where the entire lifecycle, from synthesis to end-of-life, is considered to prevent future environmental contamination.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Ethyl perfluoropentanoate in environmental matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting perfluorinated compounds like this compound. Isotope dilution with labeled internal standards (e.g., ¹³C-PFPeA) improves accuracy in complex matrices such as soil or biological tissues. Method validation should include recovery rates (70–130%), limits of detection (LOD < 0.1 ng/L), and matrix-specific calibration . Solid-phase extraction (SPE) using WAX cartridges is preferred for sample preparation due to high PFAS affinity .

Q. What are the established synthetic protocols for this compound in laboratory settings?

- Methodological Answer : this compound can be synthesized via esterification of perfluoropentanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Reaction monitoring via ¹⁹F NMR ensures completion, as residual acid peaks (δ −80 to −85 ppm) indicate incomplete conversion. Purification involves fractional distillation under reduced pressure (boiling point ~110°C at 760 mmHg) to remove unreacted precursors .

Q. How is purity assessed for this compound, and what impurities are typical?

- Methodological Answer : Purity is evaluated using gas chromatography (GC-FID) or ¹⁹F NMR. Common impurities include residual perfluoropentanoic acid (detectable via ion chromatography) and partially fluorinated byproducts. Quantification thresholds should align with ICH guidelines (e.g., <0.1% for unknown impurities) .

Advanced Research Questions

Q. How can contradictory toxicity data for this compound be resolved across studies?

- Methodological Answer : Apply systematic review frameworks (e.g., Cochrane criteria ) to assess study quality. Key factors causing discrepancies include:

- Exposure routes : Oral vs. inhalation studies may yield different bioaccumulation rates .

- Dose metrics : Normalize data to body-weight-adjusted AUC (area under the curve) for cross-study comparisons .

- Confounding PFAS : Co-exposure to other perfluoroalkyl substances (e.g., PFOA/PFOS) requires multivariate regression in epidemiological analyses .

Q. What advanced extraction techniques improve recovery rates of this compound in complex matrices?

- Methodological Answer : Pressurized liquid extraction (PLE) at 100°C with methanol:water (50:50) achieves >90% recovery in sediment samples. For biological tissues, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) paired with dispersive SPE reduces lipid interference. Post-extraction, phospholipid removal plates are critical for LC-MS/MS accuracy .

Q. What mechanistic insights explain this compound’s role in cyclopropanation reactions?

- Methodological Answer : this compound acts as a radical initiator in photochemical cyclopropanation. Under UV light (λ = 254 nm), it generates perfluoropentanoyl radicals that abstract hydrogen from alkenes, forming cyclopropane rings via radical recombination. Computational studies (DFT) suggest electron-withdrawing perfluoro groups stabilize transition states, enhancing reaction efficiency .

Data Contradiction Analysis Framework

For conflicting results (e.g., toxicity or environmental persistence):

- Step 1 : Compare experimental designs using the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to identify bias sources .

- Step 2 : Apply sensitivity analysis to isolate variables (e.g., pH, temperature) affecting PFAS stability .

- Step 3 : Validate findings via interlaboratory studies with standardized reference materials (e.g., NIST SRM 1957) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.